molecular formula C15H16O3 B12122236 5-(1-Naphthyloxy)pentanoic acid CAS No. 101705-35-5

5-(1-Naphthyloxy)pentanoic acid

Cat. No.: B12122236
CAS No.: 101705-35-5
M. Wt: 244.28 g/mol
InChI Key: NFWHCRURWFRAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Naphthyloxy)pentanoic acid is an organic compound that features a naphthyl group attached to a pentanoic acid chain via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Naphthyloxy)pentanoic acid typically involves the reaction of 1-naphthol with 5-bromopentanoic acid under basic conditions to form the ether linkage. The reaction can be carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Naphthyloxy)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield 1-naphthol and 5-pentanoic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: 5-(1-Naphthyloxy)pentanol.

    Substitution: 1-Naphthol and 5-pentanoic acid.

Scientific Research Applications

5-(1-Naphthyloxy)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Naphthyloxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The naphthyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoxyacetic acid: Similar structure with an acetic acid chain instead of a pentanoic acid chain.

    5-Phenylpentanoic acid: Contains a phenyl group instead of a naphthyl group.

Uniqueness

5-(1-Naphthyloxy)pentanoic acid is unique due to its specific combination of a naphthyl group and a pentanoic acid chain, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

101705-35-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

5-naphthalen-1-yloxypentanoic acid

InChI

InChI=1S/C15H16O3/c16-15(17)10-3-4-11-18-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,16,17)

InChI Key

NFWHCRURWFRAHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.